

theliatinib EGFR overexpression screening

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Compound Focus: Theliatinib

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Experimental Models & Protocols

The efficacy of **theliatinib** was evaluated using Patient-Derived Esophageal Cancer Xenograft (PDECX) models, which closely recapitulate the histology and genetics of original human tumors [1] [2].

- PDX Model Establishment:** The study implanted 54 fresh EC samples into NOD-SCID mice, resulting in 23 stable PDECX models (42.6% success rate) [1] [3]. Models were passaged at least three times (to P3) before use in drug efficacy studies [1] [2].
- Model Selection:** 9 PDECX models with a broad range of EGFR expression levels (H-score 15 to 300) were selected for **theliatinib** testing [1].

Efficacy Data & Predictive Biomarkers

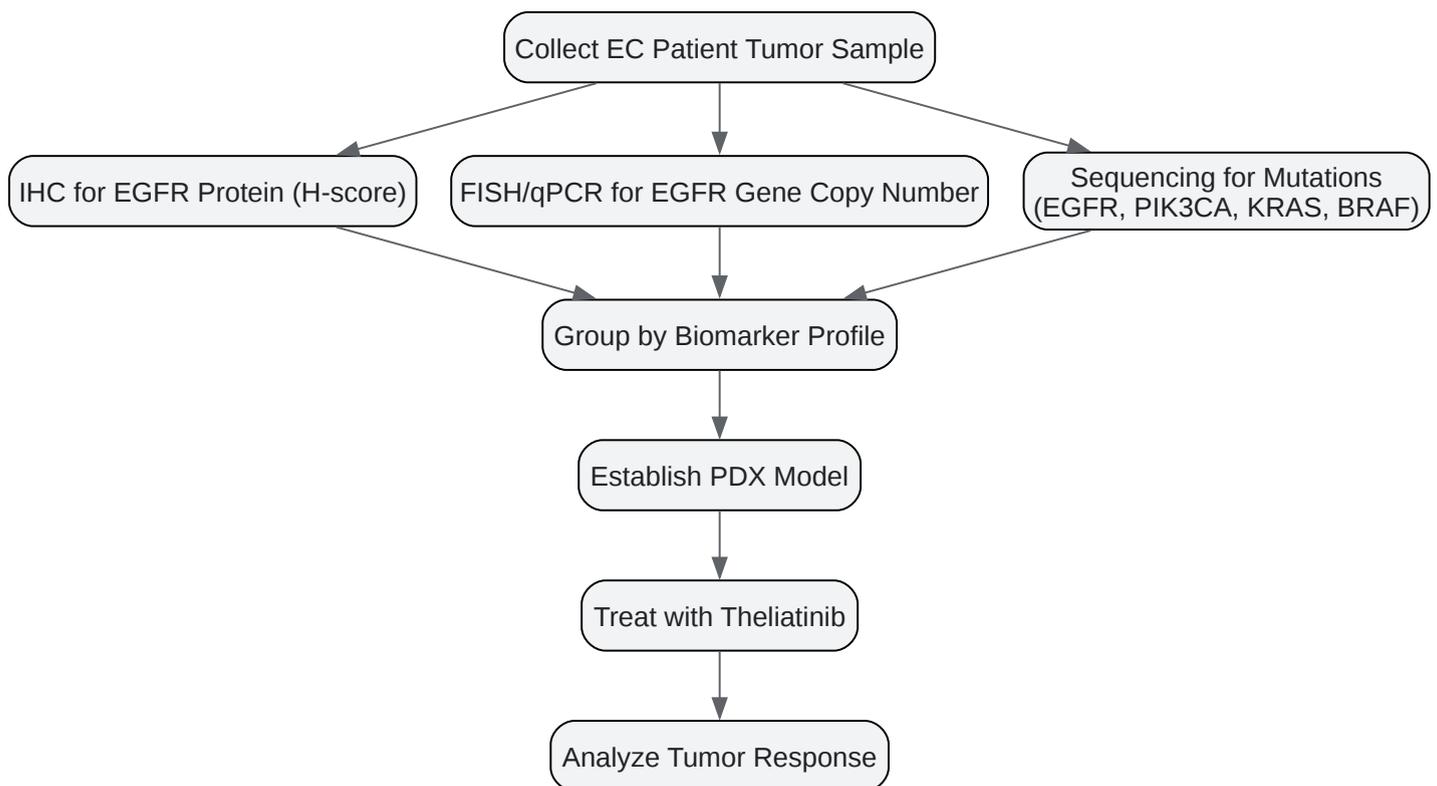
Theliatinib showed promising antitumor activity in models with high EGFR expression. The following table summarizes the efficacy outcomes and associated biomarkers from the PDECX studies.

Model Characteristic	Response to Theliatinib
High EGFR Expression	Strong antitumor activity [1] [3]
EGFR Gene Amplification + Protein Overexpression	Remarkable tumor regression in two models [1] [3]

Model Characteristic	Response to Theliatinib
High EGFR with PI3KCA Mutation or FGFR1 Overexpression	Diminished efficacy [1] [3]
Low EGFR Expression	Reduced or minimal sensitivity [1]

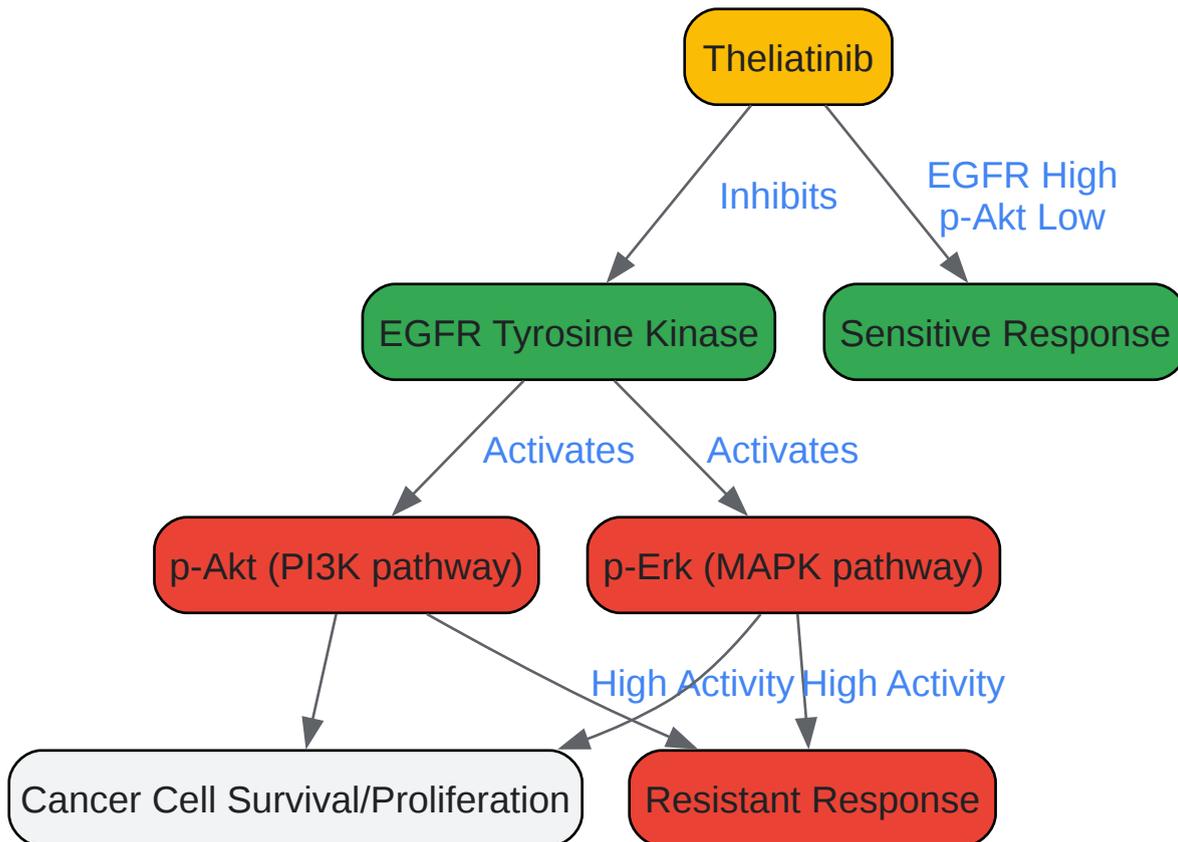
Experimental Workflow and Resistance Mechanisms

The diagrams below illustrate the experimental workflow for screening **theliatinib** sensitivity and the molecular basis for differential treatment responses.



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Diagram 1: Experimental workflow for evaluating **theliatinib** efficacy in esophageal cancer using patient-derived models.



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Diagram 2: **Theliatinib** inhibits EGFR-driven pathways; high p-Akt or p-Erk can cause resistance.

Key Application Notes for Researchers

- **Patient Stratification Strategy:** Focus on tumors with **high EGFR protein expression (IHC H-score ≥ 200)** and **absence of concomitant PI3KCA mutations or FGFR1 overexpression** [1] [3]. This strategy is supported by the concept of "oncogene addiction" where some cancers depend on a single oncogenic pathway for survival.
- **PDX Model Utility:** PDX models are a powerful tool for preclinical drug screening as they maintain the tumor's original histopathological and genetic characteristics [2]. The reported engraftment

success rate for EC-PDX models in NOD-SCID mice is a practical benchmark for study planning [1] [2].

- **Biomarker Analysis Comprehensive Panel:** Screen for a panel of biomarkers beyond EGFR, including **PIK3CA mutations** and **FGFR1 overexpression**, to identify intrinsic resistance mechanisms [1]. This multi-analyte approach helps in understanding variable drug responses.

References to Foundational Studies

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- Wang, C., Deng, J., Cai, X. et al. High EGFR and low p-Akt expression is associated with better outcome after nimotuzumab-containing treatment in esophageal cancer patients. *Oncotarget*. 2015;6:18674-18682. doi:10.18632/oncotarget.4367 [4]

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